![molecular formula C8H7BrF7N B4300601 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4300601.png)
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane, also known as BTCP, is a psychoactive drug that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By inhibiting the reuptake of dopamine, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane increases the concentration of dopamine in the synapse, which can improve cognitive function and alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have a number of biochemical and physiological effects. In animal studies, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been shown to increase locomotor activity, enhance cognitive function, and increase the concentration of dopamine in the brain. However, it has also been found to have potential neurotoxic effects, particularly at high doses.
Advantages and Limitations for Lab Experiments
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in neurological disorders such as Parkinson's disease and ADHD. However, it also has several limitations. It is a psychoactive drug that can have potential neurotoxic effects, particularly at high doses. Additionally, it is difficult to obtain and is classified as a Schedule II controlled substance in the United States.
Future Directions
There are several future directions for research on 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane. One area of research is to investigate the potential therapeutic applications of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of research is to investigate the potential neurotoxic effects of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane and to develop safer dopamine reuptake inhibitors for use in the treatment of neurological disorders. Additionally, further research is needed to understand the mechanism of action of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane and its effects on other neurotransmitters in the brain.
Scientific Research Applications
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. In Parkinson's disease, dopamine-producing neurons in the brain degenerate, leading to a shortage of dopamine. 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane, as a dopamine reuptake inhibitor, can increase the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. In ADHD, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can improve cognitive function by increasing the concentration of dopamine in the prefrontal cortex, which is responsible for executive function.
properties
IUPAC Name |
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF7N/c9-4-2-1-3(10)5(4)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLGKWBLPLOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1F)NC2(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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